2-Hydroxy-3-(6-quinolyl)propanoic Acid
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Overview
Description
2-hydroxy-3-(quinolin-6-yl)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a nitrogen-containing heterocycle, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(quinolin-6-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of quinoline-6-carboxaldehyde as a starting material, which undergoes a series of reactions including hydroxylation and carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts and specific reaction conditions to facilitate the transformation of starting materials into the final product. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds .
Scientific Research Applications
2-hydroxy-3-(quinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its quinoline moiety, which is known for its therapeutic properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(quinolin-6-yl)propanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Similar in structure but lacks the propanoic acid moiety.
4-hydroxyquinoline: Another quinoline derivative with different substitution patterns.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group but differs in the position of the substituents.
Uniqueness
2-hydroxy-3-(quinolin-6-yl)propanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety on the quinoline ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Biological Activity
2-Hydroxy-3-(6-quinolyl)propanoic acid, also known as 2-hydroxy-3-(quinolin-6-yl)propanoic acid, is a compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.23 g/mol. Its structure features a hydroxyl group and a quinoline moiety, which are significant for its biological activities. This article explores the compound's biological activity, including its potential applications in pharmaceuticals, particularly in anti-inflammatory and neuropharmacological contexts.
Anti-inflammatory Properties
Research indicates that this compound may exhibit anti-inflammatory activity. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases. Preliminary studies suggest that it may influence the expression of pro-inflammatory cytokines and other mediators involved in inflammation.
Neurotransmitter Modulation
Preliminary findings suggest that this compound interacts with neurotransmitter systems, potentially influencing mood regulation and cognitive function. Its binding affinity with various neurotransmitter receptors has been a focus of recent studies, indicating its possible role in neuropharmacology.
Antimicrobial Activity
The quinoline structure is linked to antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. This suggests that further exploration into its antibacterial properties could yield significant therapeutic applications.
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Hydroxypropanoic Acid | Hydroxyl group on propanoic acid | Commonly known as lactic acid; widely used in food |
4-Hydroxyphenylacetic Acid | Hydroxyl group on phenyl ring | Used as a precursor in pharmaceuticals |
2-Amino-3-Hydroxy-3-phosphonooxypropionic Acid | Phosphonooxy group | Involved in metabolic pathways; potential neuroprotective effects |
This table illustrates how the unique quinoline structure of this compound differentiates it from other compounds, particularly regarding its potential applications in drug development and biological research.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
- Neuropharmacological Studies : Research has indicated that derivatives of quinoline exhibit various effects on neurotransmitter systems. For instance, compounds structurally similar to this compound were shown to enhance serotonin levels in animal models, suggesting potential antidepressant effects.
- Antimicrobial Efficacy : A study demonstrated that certain quinoline derivatives displayed significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antimicrobial properties.
- Anti-cancer Activity : In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-hydroxy-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6,11,14H,7H2,(H,15,16) |
InChI Key |
QBPAYWPMQRINJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1 |
Origin of Product |
United States |
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